molecular formula C13H17Cl2N3 B1463421 4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride CAS No. 1258640-27-5

4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride

Cat. No. B1463421
CAS RN: 1258640-27-5
M. Wt: 286.2 g/mol
InChI Key: UKFKTWLJAOZZPE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has a molecular weight of 286.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N3.2ClH/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11;;/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16);2*1H . This indicates that the compound has a complex structure with multiple rings, including a benzene ring and an imidazole ring .

It is highly soluble in water and other polar solvents .

Scientific Research Applications

Pyridine-Containing Phenanthroimidazole Derivatives These derivatives are designed as electron-transport materials (ETMs) for OLEDs. They offer adjustable photophysical properties, energy levels, and electron mobilities. Compounds like CNPI-p3Py are noted for their high electron mobility and energy-level optimization, leading to enhanced performance in blue fluorescent OLEDs. The use of these compounds in OLEDs results in lower driving voltage and improved efficiencies, marking them as efficient ETMs for high-performance OLEDs (Wang et al., 2015).

Applications in Chemical Synthesis

Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds These compounds are utilized in diversity-oriented synthesis (DOS) to produce libraries of small molecules with a large structural diversity. This method allows rapid access to new libraries, and some derivatives have shown promising biological activities. Specifically, a derivative demonstrated good antiproliferative activity against human colon cancer cell lines, indicating its potential in medicinal chemistry and drug development (Zhang et al., 2019).

properties

IUPAC Name

5-phenyl-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11;;/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFKTWLJAOZZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride
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4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride
Reactant of Route 6
4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride

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